molecular formula C8H12ClN B12408844 2,6-Dimethylaniline-d6 (hydrochloride)

2,6-Dimethylaniline-d6 (hydrochloride)

Cat. No.: B12408844
M. Wt: 163.68 g/mol
InChI Key: QNWMFJDRMZWZNN-TXHXQZCNSA-N
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Description

2,6-Dimethylaniline-d6 (hydrochloride) is a deuterated isotopologue of 2,6-dimethylaniline hydrochloride, a compound widely utilized in pharmacological and analytical research. The non-deuterated form, 2,6-dimethylaniline hydrochloride (CAS: 21436-98-6), has a molecular formula of C₈H₁₁N·HCl, a molecular weight (MW) of 157.64 g/mol, and is supplied as a stable solid with ≥95% purity . The deuterated variant replaces six hydrogen atoms with deuterium (²H), resulting in a molecular formula of C₈H₅D₆N·HCl and an MW of 163.68 g/mol (calculated from base compound C₈H₅D₆N, MW 127.22 , plus HCl). This isotopic labeling enhances its utility in mass spectrometry and pharmacokinetic studies, where it serves as an internal standard to improve detection accuracy .

The compound is stored at -20°C to maintain stability over ≥4 years . Its primary applications include metabolic tracing (e.g., tracking the toxic metabolite 2,6-dimethylaniline in veterinary drug studies ) and receptor-binding assays in adrenergic pharmacology .

Properties

Molecular Formula

C8H12ClN

Molecular Weight

163.68 g/mol

IUPAC Name

2,6-bis(trideuteriomethyl)aniline;hydrochloride

InChI

InChI=1S/C8H11N.ClH/c1-6-4-3-5-7(2)8(6)9;/h3-5H,9H2,1-2H3;1H/i1D3,2D3;

InChI Key

QNWMFJDRMZWZNN-TXHXQZCNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])N.Cl

Canonical SMILES

CC1=C(C(=CC=C1)C)N.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2,6-Dimethylaniline-d6 (hydrochloride) involves the deuteration of 2,6-Dimethylaniline. This process typically includes the exchange of hydrogen atoms with deuterium atoms. The industrial production of 2,6-Dimethylaniline itself is achieved through the alkylation of aniline with methanol in the presence of an acid catalyst . The hydrochloride salt is then formed by reacting 2,6-Dimethylaniline with hydrochloric acid.

Chemical Reactions Analysis

2,6-Dimethylaniline-d6 (hydrochloride) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,6-Dimethylaniline-d6 (hydrochloride) involves its incorporation into drug molecules as a deuterium-labeled analog. This substitution can affect the pharmacokinetic and metabolic profiles of the drugs, leading to changes in their absorption, distribution, metabolism, and excretion. The molecular targets and pathways involved depend on the specific drug being studied .

Comparison with Similar Compounds

2,4-Dimethylaniline Hydrochloride (CAS: 95-68-1)

  • Molecular Formula : C₈H₁₁N·HCl
  • Key Differences : The methyl groups are positioned at the 2,4-positions instead of 2,6-, altering electronic and steric properties. This isomer exhibits distinct reactivity in electrophilic substitution reactions and may differ in metabolic pathways .

3,3',5,5'-Tetramethylbenzidine Dihydrochloride (CAS: 64285-73-0)

  • Molecular Formula : C₁₆H₂₀N₂·2HCl
  • Key Differences: A dihydrochloride salt with four methyl groups, this compound is used as a chromogenic substrate in immunoassays. Its extended conjugation system enables strong absorbance in colorimetric detection, unlike 2,6-dimethylaniline derivatives .

Isotopic Analogs

2,6-Dimethylaniline (Non-Deuterated, CAS: 87-62-7)

  • Molecular Formula : C₈H₁₁N
  • Key Differences : The absence of deuterium and HCl reduces its MW to 121.18 g/mol . It is more reactive in metabolic studies, forming adducts faster than the deuterated form .

Bupivacaine-d9 (Catalogue No.: PA STI 088179)

  • Molecular Formula : C₁₈H₂₁D₉N₂O
  • Key Differences : A deuterated local anesthetic derivative, it highlights the role of isotopic labeling in extending half-life studies. Unlike 2,6-dimethylaniline-d6, it features a complex amide structure for nerve-blocking applications .

Pharmacological Hydrochlorides

Berberine Hydrochloride (CAS: 633-65-8)

  • Molecular Formula: C₂₀H₁₈NO₄·HCl
  • Key Differences : A natural alkaloid salt with antimicrobial properties. Its fused benzodiazepine structure contrasts with the simple aromatic amine of 2,6-dimethylaniline-d6 .

Dyclonine Hydrochloride (CAS: 536-43-6)

  • Molecular Formula: C₁₈H₂₇NO·HCl
  • Key Differences : A topical anesthetic with a branched alkyl chain, demonstrating broader solubility in polar solvents compared to 2,6-dimethylaniline-d6 .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
2,6-Dimethylaniline-d6 (HCl) 919785-81-2 C₈H₅D₆N·HCl 163.68 Metabolic tracing, analytical standards
2,6-Dimethylaniline HCl 21436-98-6 C₈H₁₁N·HCl 157.64 Veterinary drug metabolite studies
2,4-Dimethylaniline HCl 95-68-1 C₈H₁₁N·HCl 157.64 Organic synthesis, dye intermediates
3,3',5,5'-Tetramethylbenzidine·2HCl 64285-73-0 C₁₆H₂₀N₂·2HCl 331.27 Immunoassay chromogen
Berberine HCl 633-65-8 C₂₀H₁₈NO₄·HCl 371.82 Antimicrobial, antidiabetic agent

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